molecular formula C13H11ClN4S2 B15281896 {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide

Cat. No.: B15281896
M. Wt: 322.8 g/mol
InChI Key: OFJDZCHUWNAXAZ-AATRIKPKSA-N
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Description

The compound {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide is a complex organic molecule that features a triazole ring fused with a thiadiazole ring, a chlorophenyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiadiazole rings, followed by the introduction of the chlorophenyl and vinyl groups. The final step often involves the methylation of the sulfide group.

    Formation of Triazole and Thiadiazole Rings: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile. The thiadiazole ring can be formed through the reaction of thiosemicarbazide with a suitable dihalide.

    Introduction of Chlorophenyl and Vinyl Groups: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the vinyl group can be added through a Heck reaction.

    Methylation of Sulfide Group: The final step involves the methylation of the sulfide group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Ethyl derivative

    Substitution: Amino or thiol derivatives

Scientific Research Applications

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: can be compared with other compounds that have similar structural motifs:

    Triazole Derivatives: Compounds with triazole rings are known for their antimicrobial and antifungal properties.

    Thiadiazole Derivatives: These compounds are often explored for their anti-inflammatory and anticancer activities.

    Chlorophenyl Derivatives: Chlorophenyl groups are common in many pharmaceuticals and agrochemicals, contributing to their biological activity.

List of Similar Compounds

  • 1,2,4-Triazole
  • 1,3,4-Thiadiazole
  • 3-Chlorostyrene

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.8 g/mol

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11ClN4S2/c1-19-8-11-15-16-13-18(11)17-12(20-13)6-5-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3/b6-5+

InChI Key

OFJDZCHUWNAXAZ-AATRIKPKSA-N

Isomeric SMILES

CSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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